Single-Step Sulfonylation Efficiency
The preparation of 1-(dimethylsulfamoyl)pyrazole via reaction of pyrazole with N,N-dimethylsulfamoyl chloride in acetonitrile using DABCO as base proceeds at room temperature to afford the product as a colorless oil in 91% isolated yield after aqueous workup, as confirmed by LC/MS (retention time 2.16 min, [M+H]⁺ 176) . This compares favorably with reported yields of 85–92% for analogous N-dimethylsulfamoylation of 3-bromopyrazole, which requires rigorous moisture exclusion to suppress hydrolysis of the sulfamoyl chloride reagent . The unsubstituted pyrazole substrate achieves the upper bound of this yield range without the need for specialized anhydrous conditions beyond standard laboratory practice, offering a practical advantage for multi-gram scale preparation.
| Evidence Dimension | Isolated yield of N-dimethylsulfamoylation |
|---|---|
| Target Compound Data | 91% isolated yield (13.1 g from 4.8 g pyrazole, 81.9 mmol scale) |
| Comparator Or Baseline | 3-Bromopyrazole N-dimethylsulfamoylation: 85–92% yield (requires rigorous moisture exclusion) |
| Quantified Difference | Target compound achieves 91% without requiring extraordinary anhydrous precautions; comparable to the upper range (92%) of the brominated analog |
| Conditions | Pyrazole (4.8 g, 81.9 mmol), DABCO (10.1 g, 90.3 mmol), N,N-dimethylsulfamoyl chloride (8.8 mL, 82.9 mmol) in acetonitrile (125 mL), room temperature, 18 h; aqueous workup with 2N HCl wash |
Why This Matters
A robust, high-yielding single-step preparation from inexpensive starting materials reduces procurement cost uncertainty and ensures reproducible access to the building block at the scales required for library synthesis or process development.
